2-(3-Methylpiperidin-4-YL)acetic acid
Description
Evolution of Synthetic Strategies for Piperidine (B6355638) Scaffolds
The synthesis of piperidine scaffolds has evolved significantly over the decades, moving from classical methods to highly sophisticated and efficient strategies. mdpi.com The development of cost-effective and rapid methods for creating substituted piperidines remains a key objective in modern organic chemistry. nih.govajchem-a.com
Initially, the most common approach to obtaining piperidines was the hydrogenation of pyridine (B92270) precursors. mdpi.comnih.gov This fundamental process, while effective, often requires harsh conditions such as high pressure and temperature, alongside transition metal catalysts. nih.gov Modern advancements have introduced milder and more selective methods, including the use of non-metal alternatives like borenium ions and hydrosilanes for diastereoselective reduction of substituted pyridines. nih.gov
More recent decades have seen a surge in the development of diverse synthetic routes, which can be broadly categorized:
Intramolecular Cyclization: This strategy involves the ring closure of a linear precursor. Numerous methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclization, aza-Michael reactions, and radical C-H amination. nih.gov For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cascades of 1,6-enynes have been developed to synthesize polysubstituted piperidines. nih.gov
Alkene Cyclization: Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts with novel ligands have also enabled enantioselective approaches to this type of transformation. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering a direct route to highly substituted piperidines. mdpi.comajchem-a.com These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov
Catalytic Annulation: Gold-catalyzed annulation procedures allow for the direct assembly of piperidines from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
These evolving strategies reflect a trend towards greater control over stereochemistry, improved functional group tolerance, and the use of more sustainable and efficient catalytic systems. researchgate.net
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | Cost-effective but can require harsh conditions. Modern methods improve stereoselectivity. | mdpi.comnih.gov |
| Intramolecular Cyclization | Formation of the piperidine ring from a linear substrate containing the necessary atoms. | Versatile; includes radical, electrophilic, and metal-catalyzed methods. | nih.gov |
| Alkene Cyclization | Formation of the ring via amination of an alkene. | Can be catalyzed by gold or palladium for high selectivity. | nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. | High efficiency, atom economy, and rapid generation of diversity. | mdpi.comajchem-a.com |
| Diastereoselective Lithiation/Trapping | Used to access specific stereoisomers that are difficult to obtain through other methods like epimerization. | Provides excellent regio- and diastereoselectivity for specific substitutions. | rsc.org |
Significance of Piperidine Acetic Acid Motifs in Advanced Organic Chemistry
The piperidine acetic acid motif, as seen in 2-(3-Methylpiperidin-4-YL)acetic acid, is a significant structural unit in advanced organic chemistry, primarily due to its prevalence in biologically active molecules and its utility as a versatile synthetic building block. google.comnih.gov The integration of a piperidine ring into a molecular framework can improve its pharmacokinetic and pharmacodynamic properties. researchgate.net The acetic acid side chain provides a crucial functional handle for further chemical modifications.
The carboxylic acid group (-COOH) is a key functional group in organic chemistry, enabling a wide range of reactions. wikipedia.org In the context of a piperidine scaffold, it allows for:
Peptide Synthesis: The carboxylic acid can be coupled with amines to form amide bonds, a cornerstone of peptide synthesis. This has been used to create peptide mimics and other complex structures.
Esterification: Reaction with alcohols yields esters, which can alter the solubility and bioavailability of a parent compound.
Further Functionalization: The acid group can be converted into other functional groups, such as amides, alcohols, or ketones, providing access to a diverse array of derivatives. google.com
From a medicinal chemistry perspective, the piperidine acetic acid structure is a key component in compounds designed to interact with biological targets. For example, derivatives have been investigated as fibrinolysis inhibitors and for the treatment of thrombotic disorders. researchgate.netgoogle.com The spatial arrangement of the acetic acid group relative to the piperidine ring is often critical for binding to enzyme active sites or receptors.
Current Research Trajectories in Novel Piperidine Derivatives
Current research in novel piperidine derivatives is focused on several key areas, driven by the demand for new pharmaceuticals and advanced materials. nih.govdntb.gov.ua A major trajectory is the development of stereoselective synthesis methods to access specific isomers, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. researchgate.netrsc.org
Recent advances include:
Asymmetric Synthesis: Enantioselective approaches are being developed to produce chiral piperidines. nih.gov For example, a desymmetrization approach has been used for the selective formation of lactams, which are then converted to piperidines. nih.gov A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids from N-Cbz amino acid derivatives has also been established. researchgate.net
Fluorinated Piperidines: The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including metabolic stability and binding affinity. Recent work has focused on developing methods for the synthesis of highly valuable fluorinated piperidines, which were previously difficult to access. nih.gov
3D Fragment-Based Drug Discovery: There is a growing interest in synthesizing structurally complex, three-dimensional piperidine fragments for use in fragment-based drug discovery programs. rsc.org Research has focused on the practical synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, which can be used to build diverse molecular libraries. rsc.org
Green Chemistry: The development of more environmentally friendly synthetic methods is a significant trend. ajchem-a.com This includes the use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions to produce piperidine analogs. ajchem-a.com
These research directions highlight a move towards creating more complex, precisely structured, and functionally diverse piperidine derivatives for a wide range of applications, particularly in the pharmaceutical industry. researchgate.netajchem-a.com
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(3-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-3-2-7(6)4-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
GFBDQTKDCVNTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Methylpiperidin 4 Yl Acetic Acid
Novel Route Development and Optimization
Exploration of Intramolecular Cyclization Approaches
Intramolecular cyclization offers a powerful method for constructing the core piperidine (B6355638) ring. A notable strategy involves the cyclization of acyclic precursors. For instance, the synthesis of 3-substituted 4-piperidinones has been achieved through a one-pot tandem oxidation-cyclization-oxidation process starting from unsaturated alcohols. nih.gov This approach provides a foundation that could be adapted for the synthesis of the 3-methyl-4-substituted piperidine skeleton. Another related method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org These cyclization strategies are pivotal in forming the heterocyclic core of the target molecule.
Investigations into Reductive Amination Pathways for Piperidine Ring Formation
Reductive amination is a versatile and widely used transformation for synthesizing amines, including the piperidine ring system. masterorganicchemistry.com This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ. masterorganicchemistry.com For piperidine synthesis, this can be applied intramolecularly. For example, a reductive amination of a keto-aldehyde with a primary amine can lead to the formation of the piperidine ring. organic-chemistry.org The choice of reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is crucial as they can selectively reduce the imine in the presence of other carbonyl groups. masterorganicchemistry.com
Strategies for Carboxylic Acid Introduction via Acyl Chloride Precursors
The introduction of the acetic acid side chain is a critical step in the synthesis. A common and effective method involves the use of acyl chlorides as reactive intermediates. chemguide.co.uk A carboxylic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. chemguide.co.ukstackexchange.com This acyl chloride can then be used in various coupling reactions. For instance, a protected piperidine derivative could be subjected to a Friedel-Crafts acylation or a related reaction with an appropriate two-carbon nucleophile. Alternatively, a precursor molecule containing the piperidine ring can be reacted with an acyl chloride like 2,4,6-trifluorobenzoylchloride in the presence of a suitable solvent. google.com Efficient conversion of carboxylic acids to their corresponding acyl chlorides can also be achieved under mild conditions using bis-(trichloromethyl) carbonate and N,N-dimethyl formamide. jcsp.org.pk
Considerations for Protecting Group Strategies in Complex Syntheses
In multi-step syntheses, the use of protecting groups is often essential to prevent unwanted side reactions at reactive functional groups. organic-chemistry.orgwikipedia.org For the synthesis of 2-(3-methylpiperidin-4-yl)acetic acid, both the piperidine nitrogen and the carboxylic acid functionality may require protection. organic-chemistry.orguchicago.edu The piperidine nitrogen is commonly protected as a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under a variety of reaction conditions but can be removed selectively. organic-chemistry.orglibretexts.org The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester), which can be hydrolyzed in the final steps of the synthesis. libretexts.org An effective protecting group strategy, known as an orthogonal strategy, allows for the selective removal of one group without affecting others, which is highly advantageous in complex syntheses. organic-chemistry.org
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the absolute and relative configuration of the two stereocenters in this compound is of utmost importance.
Enantioselective Approaches to Piperidine Ring Chirality
Significant research has been dedicated to the development of enantioselective methods to construct the chiral piperidine ring. One successful strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key reactions. nih.govnih.gov For example, diastereoselective alkylation of chiral nonracemic lactams can provide access to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.govacs.org
Recent advancements have focused on catalytic asymmetric methods. A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines from boronic acids and pyridine (B92270) derivatives, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.orgnih.gov Another powerful technique is the copper-catalyzed asymmetric cyclizative aminoboration, which allows for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov These catalytic methods offer a more efficient and atom-economical approach to chiral piperidines compared to classical resolution or stoichiometric chiral auxiliary-based methods. snnu.edu.cnacs.orgnih.govnih.gov
Diastereoselective Control in Piperidine Substitution Patterns
The relative stereochemistry between the methyl group at the C3 position and the acetic acid substituent at the C4 position is critical for the biological activity of this compound. Achieving control over the cis and trans diastereomers requires sophisticated synthetic methods that can influence the stereochemical outcome of ring-forming or substitution reactions.
Methodologies for the diastereoselective synthesis of 3,4-disubstituted piperidines often rely on cyclization reactions where the stereochemistry is directed by the choice of catalyst and reaction conditions. acs.org For instance, intramolecular cyclization strategies, such as the Prins cyclization or carbonyl-ene reactions, can yield piperidine rings with a high degree of diastereoselectivity. acs.orgacs.org In these reactions, acyclic precursors containing the necessary functional groups are induced to cyclize, forming two new stereocenters on the piperidine ring. acs.org The choice between a Lewis acid or a Brønsted acid catalyst can act as a switch, selectively producing either the trans or cis diastereomer with high diastereomeric ratios. acs.orgacs.org For example, a Lewis acid like methyl aluminum dichloride might favor the formation of trans-3,4-disubstituted piperidines, while a Brønsted acid such as hydrochloric acid could lead predominantly to the cis product. acs.orgacs.org
Another powerful approach is the palladium-catalyzed Negishi cross-coupling of substituted piperidinylzinc reagents with aryl or alkyl halides. thieme-connect.com This method allows for the highly diastereoselective synthesis of both cis- and trans-2,4-disubstituted piperidines. By starting with a 4-substituted piperidin-2-ylzinc reagent, one can achieve the cis product, whereas using a 2-substituted piperidin-4-ylzinc reagent affords the trans diastereomer. thieme-connect.com This divergent strategy provides access to either diastereomer from readily available starting materials.
Intramolecular Michael-type reactions have also been employed to prepare disubstituted piperidines diastereoselectively. thieme-connect.com This strategy can provide straightforward access to 2,6-trans-piperidines, and similar principles can be applied to control the 3,4-substitution pattern. thieme-connect.com
Table 1: Comparison of Catalysts in Diastereoselective Cyclizations for 3,4-Disubstituted Piperidines
| Reaction Type | Catalyst | Predominant Diastereomer | Typical Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Carbonyl Ene Cyclization | Methyl aluminum dichloride (Lewis Acid) | trans | Up to 93:7 | acs.orgacs.org |
| Prins Cyclization | Hydrochloric acid (Brønsted Acid) | cis | Up to 98:2 | acs.orgacs.org |
Asymmetric Hydrogenation Techniques for Saturated Piperidine Rings
Asymmetric hydrogenation of pyridine precursors represents a direct and efficient route to chiral piperidines. However, the hydrogenation of simple pyridines is challenging due to the high resonance stability of the aromatic ring and the potential for both the substrate and the saturated piperidine product to coordinate strongly to the metal catalyst, leading to deactivation. dicp.ac.cn
To overcome these challenges, a common strategy involves the activation of the pyridine ring by converting it into a pyridinium (B92312) salt. dicp.ac.cnnih.gov This lowers the resonance energy and prevents catalyst inhibition. morressier.com Iridium- and rhodium-based catalysts, paired with chiral phosphine (B1218219) ligands, have proven effective for the asymmetric hydrogenation of substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cnunimi.it
For the synthesis of this compound, a precursor such as a 3-methyl-4-(alkoxycarbonylmethyl)pyridinium salt could be subjected to asymmetric hydrogenation. The choice of catalyst system, including the metal and the chiral ligand (e.g., JosiPhos), is crucial for achieving high enantiomeric excess (ee). nih.govunimi.it The addition of a base, such as triethylamine, has been shown to be critical in the hydrogenation of 3-substituted pyridinium salts, significantly improving both yield and enantioselectivity by preventing the formation of achiral iminium intermediates. nih.govmorressier.com
Table 2: Representative Catalytic Systems for Asymmetric Hydrogenation of Pyridinium Salts
| Substrate Type | Catalyst System | Key Additive | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-benzylated 3-substituted pyridinium salts | Rh-JosiPhos | Triethylamine (Et3N) | Up to 90% | nih.govunimi.it |
| 2-substituted pyridinium salts | [{Ir(cod)Cl}2]/(S)-MeO-biphep/I2 | HBr (generated in situ) | High | dicp.ac.cn |
Chiral Auxiliary and Organocatalytic Methods for Stereocontrol
Chiral auxiliaries offer a reliable method for introducing stereochemistry in the synthesis of complex molecules. In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or a side chain, directing the stereochemical outcome of subsequent reactions. researchgate.netcdnsciencepub.com For example, phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates, allowing for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been used to achieve high diastereoselectivity in domino Mannich-Michael reactions to form substituted piperidinones, which are precursors to piperidines. researchgate.netcdnsciencepub.com After the desired stereocenters are set, the auxiliary is cleaved to yield the enantiopure product. nih.gov
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. rsc.orgnih.gov Proline and its derivatives are common organocatalysts that can mediate Mannich-type reactions, which are fundamental for building the piperidine skeleton. rsc.org For instance, an organocatalytic domino Michael addition/aminalization process can construct polysubstituted piperidines with excellent enantioselectivity, creating up to four contiguous stereocenters in a single step. nih.govacs.org A potential route to this compound could involve an organocatalytic Michael addition of an appropriate aldehyde to a nitroalkene, followed by cyclization and reduction steps to establish the desired 3,4-disubstituted pattern with high stereocontrol. acs.org
Table 3: Stereocontrol Methods for Piperidine Synthesis
| Method | Key Reagent/Catalyst | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael | High diastereoselectivity | researchgate.netcdnsciencepub.com |
| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Excellent enantioselectivity, multiple stereocenters | nih.govacs.org |
| Organocatalysis | L-proline | Mannich reaction | Biomimetic, readily available catalyst | rsc.org |
Flow Chemistry and Scalable Synthetic Processes for this compound
The transition from laboratory-scale synthesis to large-scale production of active pharmaceutical ingredients (APIs) requires robust, safe, and efficient processes. Flow chemistry, where reactions are run in continuous streams through reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. thieme-connect.denih.gov
For the synthesis of a molecule like this compound, a multi-step sequence could be translated into a sequential flow process. uc.pt For example, the formation of a key intermediate, such as a substituted triazole, has been successfully achieved with higher yields and improved safety under flow conditions compared to batch synthesis. chemrxiv.org This approach allows for the handling of highly energetic intermediates in a controlled manner. chemrxiv.org
A potential flow synthesis of this compound could involve several modules. The initial step might be the formation of a substituted pyridine ring, followed by its activation to a pyridinium salt in a subsequent reactor. This stream could then be introduced into a hydrogenation module containing a packed-bed reactor with a heterogeneous chiral catalyst to form the saturated piperidine ring stereoselectively. Final deprotection and purification steps could also be integrated into the continuous line, potentially using scavenger resins or membrane separation to isolate the final product. uc.pt This integrated approach minimizes manual handling, reduces cycle times, and allows for consistent product quality, making it an attractive strategy for the scalable synthesis of complex piperidine derivatives. thieme-connect.deunimi.it
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Spectroscopic and Crystallographic Characterization of 2 3 Methylpiperidin 4 Yl Acetic Acid and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of 2-(3-Methylpiperidin-4-YL)acetic acid is dominated by the characteristic absorptions of its two main functional components: the piperidine (B6355638) ring and the carboxylic acid group.
The carboxylic acid moiety presents several strong and easily identifiable bands in the IR spectrum.
O-H Stretch: A very broad and strong absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration in carboxylic acid dimers.
C=O Stretch: An intense, sharp absorption band corresponding to the carbonyl stretch is expected between 1690 and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C-O Stretch and O-H Bend: The C-O stretching vibration usually appears in the 1210-1320 cm⁻¹ range, while the in-plane O-H bending vibration is found between 1395-1440 cm⁻¹. An out-of-plane O-H bending vibration can also be observed as a broad band around 920 cm⁻¹.
The piperidine ring and its substituents also give rise to a series of characteristic vibrations.
N-H Stretch: For the secondary amine in the piperidine ring, a moderate absorption band is expected in the 3300-3500 cm⁻¹ region. This band is often sharper than the carboxylic acid O-H stretch. researchgate.net
C-H Stretches: The aliphatic C-H stretching vibrations from the piperidine ring and the methyl and acetic acid methylene groups typically appear in the 2800-3000 cm⁻¹ range.
C-N Stretch: The C-N stretching vibration of the piperidine ring is generally found in the 1000-1250 cm⁻¹ region.
CH₂ and CH₃ Bending: Scissoring, wagging, and twisting vibrations for the CH₂ groups of the piperidine ring and the CH₃ bending (umbrella) mode contribute to the complex fingerprint region of the spectrum, typically below 1500 cm⁻¹.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H Bend | 1395-1440 | Medium |
| Piperidine | N-H Stretch | 3300-3500 | Medium |
| Aliphatic | C-H Stretch | 2850-2960 | Medium to Strong |
| Piperidine | C-N Stretch | 1000-1250 | Medium |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers of cyclic molecules like piperidine. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. For a substituted piperidine such as this compound, several diastereomers are possible, and each may exist in different chair conformations where the substituents occupy either axial or equatorial positions.
The energetic preference for an axial versus an equatorial position for each substituent dictates the dominant conformation. These conformational differences can be detected by vibrational spectroscopy because the vibrational frequencies of bonds are sensitive to their local steric and electronic environment.
Axial vs. Equatorial C-H Bands: The stretching and bending frequencies of C-H bonds in axial positions can differ from those in equatorial positions. These differences, although often subtle, can be resolved in high-resolution spectra and used to assign conformations.
Solvent Effects: The relative stability of conformers can be influenced by the solvent environment. researchgate.net For instance, a polar solvent might stabilize a conformer with a larger dipole moment. Such shifts in conformational equilibrium can be monitored by observing changes in the relative intensities of conformation-specific vibrational bands.
Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to predict the vibrational frequencies for different possible conformers. researchgate.netresearchgate.net By comparing the calculated spectra with the experimental data, a definitive assignment of the observed conformation can be achieved. For 4-substituted piperidines, the conformational free energies can be determined, showing that polar substituents can significantly alter the preference for axial or equatorial positions upon protonation. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides unambiguous information regarding the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Intermolecular Interactions
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound. For this compound, an SCXRD analysis would reveal:
Absolute Stereochemistry: The technique can distinguish between different stereoisomers (enantiomers and diastereomers) and provide the absolute configuration of all chiral centers.
Molecular Conformation: SCXRD confirms the adoption of a chair conformation by the piperidine ring in the solid state, which is its most stable form. iucr.orgiucr.orgiucr.org It would precisely define the positions of the methyl and acetic acid substituents as either axial or equatorial. In many substituted piperidines, bulky groups preferentially occupy the equatorial position to minimize steric hindrance. iucr.org
Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, which can be compared with theoretical values and data from related structures. mdpi.com
Intermolecular Interactions: A key aspect of crystal structure analysis is the identification of non-covalent interactions that stabilize the crystal lattice. For this molecule, strong intermolecular hydrogen bonds are expected between the carboxylic acid groups of neighboring molecules, often forming centrosymmetric dimers. mdpi.com Additionally, hydrogen bonds involving the piperidine N-H group as a donor and the carbonyl oxygen as an acceptor are highly probable, leading to the formation of extended chains or sheets in the crystal packing. iucr.org
Table 2: Expected Crystallographic Parameters for a Piperidine Derivative
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Crystal System | The symmetry system of the unit cell | Monoclinic or Orthorhombic are common for such organic molecules |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c, P-1 |
| Piperidine Conformation | 3D shape of the piperidine ring | Chair conformation iucr.orgiucr.org |
| Substituent Position | Orientation of the largest group | Typically equatorial iucr.org |
| H-Bonding Motif | Primary intermolecular interaction | Carboxylic acid dimers; N-H···O=C interactions iucr.orgmdpi.com |
Powder X-ray Diffraction (PXRD) for Crystalline Polymorphism and Purity
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is particularly valuable for pharmaceutical and materials science applications.
Phase Identification and Purity: Every crystalline solid has a unique PXRD pattern that serves as a "fingerprint." This allows for the rapid identification of the compound by comparing its experimental pattern to a database or a pattern calculated from SCXRD data. rigaku.com It is also a powerful tool for assessing the phase purity of a bulk sample, as the presence of crystalline impurities would result in additional diffraction peaks. researchgate.net
Analysis of Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. rigaku.com Different polymorphs can have distinct physical properties, such as solubility and stability. PXRD is the primary technique used to screen for and identify different polymorphic forms of a substance. rigaku.com Each polymorph will produce a unique diffraction pattern. researchgate.netnih.gov By performing PXRD analysis on samples crystallized under various conditions (e.g., different solvents, temperatures), one can identify the existence of multiple polymorphs of this compound.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal structure. Analysis of these patterns is crucial for quality control in the manufacturing of crystalline materials. nih.gov
Computational and Theoretical Investigations of 2 3 Methylpiperidin 4 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecular behavior. These methods allow for the prediction of various molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Illustrative DFT Calculation Parameters for 2-(3-Methylpiperidin-4-YL)acetic acid
| Parameter | Value |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvation Model | IEFPCM (Water) |
| Calculated Property | Ground State Energy |
| Hypothetical Value (Hartree) | -552.7 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT calculations for this compound are not publicly available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgncats.io The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For piperidine (B6355638) derivatives, the HOMO and LUMO are often localized on specific parts of the molecule, influencing their interaction with other chemical species. nih.gov In this compound, the HOMO is expected to have significant contributions from the piperidine nitrogen, while the LUMO is likely centered on the carboxylic acid group.
Hypothetical FMO Data for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (eV) | 5.7 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors. nih.govacs.org For molecules containing heteroatoms like nitrogen and oxygen, such as this compound, the MEP map can reveal the most likely sites for intermolecular interactions. The lone pair of electrons on the piperidine nitrogen and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, while the acidic proton of the carboxyl group and protons on the piperidine ring will exhibit positive potential.
Predicted MEP Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential |
| Carboxylic Acid Oxygen Atoms | Negative (Red/Yellow) |
| Piperidine Nitrogen Atom | Negative (Red/Yellow) |
| Carboxylic Acid Hydrogen Atom | Positive (Blue) |
| Piperidine Ring Protons | Moderately Positive (Green/Blue) |
Note: The descriptions in this table are predictive and based on the general principles of MEP analysis for similar functional groups.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. acs.org For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. rsc.orgacs.org In the case of this compound, the methyl group at the 3-position and the acetic acid group at the 4-position can exist in either axial or equatorial positions, leading to different stereoisomers. Computational methods can be used to calculate the relative energies of these conformers and to map out the potential energy landscape, providing insights into the most stable structures. The preferred conformation will depend on the balance of steric and electronic effects.
Predicted Stable Conformations of this compound
| Conformer | 3-Methyl Group Orientation | 4-Acetic Acid Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.0 (most stable) |
| 2 | Equatorial | Axial | > 1.0 |
| 3 | Axial | Equatorial | > 1.5 |
| 4 | Axial | Axial | > 3.0 |
Note: The relative energies in this table are hypothetical and based on the principles of conformational analysis of substituted piperidines.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, interaction stability, and the influence of the surrounding environment on a molecule like this compound. researchgate.net
MD simulations on piperidine-based compounds are typically performed in an explicit solvent environment to mimic biological conditions. researchgate.net These simulations can elucidate key dynamic properties:
Conformational Flexibility: MD tracks the movement of every atom, revealing the accessible conformations of the piperidine ring and the acetic acid side chain. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.
Interaction Stability: When studying the compound complexed with a protein, MD simulations can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over a set simulation time (e.g., 100 nanoseconds). researchgate.net The persistence of these interactions is often correlated with binding affinity.
Solvent Effects: The simulation explicitly models the behavior of water molecules, showing how they interact with the compound and influence its conformation and binding. The release of ordered water molecules from a binding site upon the ligand's entry is a key contributor to the thermodynamics of binding. nih.gov
Binding and Unbinding Events: Advanced MD techniques, such as metadynamics, can be used to simulate the entire process of a ligand binding to or dissociating from a receptor. nih.gov This provides insights into the kinetics of the interaction, which is a critical aspect of a drug's efficacy. nih.gov
Analysis of the MD trajectory, which is the record of atomic positions over time, involves calculating metrics like the Root-Mean-Square Deviation (RMSD) to measure conformational stability and the Solvent-Accessible Surface Area (SASA) to understand how the molecule is exposed to its environment. researchgate.net
Ligand-Protein Interaction Studies (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the ligand into the binding site of a protein in various conformations and orientations. A scoring function then estimates the binding energy for each "pose," with lower energy scores generally indicating a more favorable interaction. nih.gov
Key interactions analyzed in docking studies include:
Hydrogen Bonds: The carboxylic acid group and the secondary amine in the piperidine ring of the compound are potential hydrogen bond donors and acceptors. Docking can identify specific amino acid residues (e.g., Aspartate, Serine, Glutamine) that form these critical bonds. researchgate.net
Electrostatic Interactions: The protonated amine of the piperidine ring can form a strong salt bridge with negatively charged amino acid residues like Aspartate or Glutamate, an interaction often crucial for anchoring ligands in opioid receptors. nih.gov
Hydrophobic Interactions: The methyl group and the aliphatic parts of the piperidine ring can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine. researchgate.net
Pi-Stacking: If the target protein contains aromatic residues like Tryptophan or Tyrosine in the binding pocket, these can form stacking interactions with ligand components. researchgate.net
The results are often visualized in 2D and 3D diagrams, showing the precise interactions between the ligand's atoms and the protein's amino acid residues. researchgate.net Such studies are fundamental in structure-based drug design, helping to rationalize the structure-activity relationships (SAR) observed for a series of compounds. rsc.org
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table presents hypothetical data to illustrate the typical output of a molecular docking study.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Sigma-1 Receptor (σ1R) | -8.2 | Asp126 | Hydrogen Bond (with COOH), Salt Bridge (with NH) |
| Sigma-1 Receptor (σ1R) | Trp89, Tyr173 | Hydrophobic Interaction (with piperidine ring) | |
| CCR5 Antagonist | -7.5 | Glu283 | Hydrogen Bond (with NH) |
| CCR5 Antagonist | Tyr108, Trp248 | Hydrophobic Interaction (with methyl group) |
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the activity of a molecule is directly related to its structural properties. researchgate.net For a class of compounds like piperidine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. mdpi.com
The general workflow for a QSAR study involves:
Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) is compiled. mdpi.comnih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. eajournals.org
Model Development: Using statistical methods, a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
QSAR provides a theoretical framework to understand which molecular properties are most important for the desired biological effect. For instance, a model might reveal that for a series of piperidine carboxylic acids, a combination of low hydrophobicity and the presence of a hydrogen bond donor at a specific position is critical for high affinity. nih.gov
Descriptor Generation and Selection for Piperidine Carboxylic Acid Derivatives
The foundation of any QSAR model is the set of molecular descriptors used to encode the structure. These descriptors can be classified into several categories, and a wide range are calculated for each molecule.
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (describing molecular branching and connectivity), atom-pair counts, and physicochemical properties like logP (lipophilicity) and molar refractivity (a measure of volume and polarizability). nih.govnih.gov
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors based on molecular shape, volume, and surface area (e.g., solvent-accessible surface area). nih.govresearchgate.net Other 3D descriptors capture the spatial distribution of properties, such as the Weighted Holistic Invariant Molecular (WHIM) descriptors and Radial Distribution Function (RDF) descriptors. researchgate.net
Physicochemical and Electronic Descriptors: These include properties like Hammett electronic parameters (sigma), which describe the electron-donating or -withdrawing nature of substituents, and partial atomic charges. nih.gov
Given that thousands of descriptors can be calculated, a critical step is selecting a small subset of relevant, non-redundant descriptors to build a simple and interpretable model. eajournals.org This is often achieved using statistical or machine learning techniques like genetic algorithms (GA) or stepwise regression, which systematically identify the descriptors that have the strongest correlation with biological activity. nih.govresearchgate.net
Table 2: Common Molecular Descriptors for QSAR of Piperidine Carboxylic Acid Derivatives
| Descriptor Class | Example Descriptor | Property Described |
|---|---|---|
| Physicochemical | logP | Lipophilicity/Hydrophobicity |
| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents |
| Topological | Kappa Shape Indices | Molecular shape and flexibility |
| 3D / Geometrical | Solvent-Accessible Surface Area (SASA) | Area of the molecule accessible to a solvent |
| 3D / Geometrical | Molecular Volume | The space occupied by the molecule |
Development of Predictive Models for Structure-Property Relationships
Once a set of relevant descriptors has been selected, a mathematical model is developed to form a quantitative relationship between these descriptors and the biological activity. Several methods can be employed:
Multiple Linear Regression (MLR): This is one of the simplest and most common methods, generating a linear equation of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ..., where D represents the descriptor values and c are the regression coefficients. researchgate.net MLR models are easily interpretable; for example, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity. mdpi.com
Partial Least Squares (PLS): A method related to MLR, PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. researchgate.net
Machine Learning Methods: More complex, non-linear relationships can be modeled using machine learning algorithms such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Gradient Boosting. nih.gov These methods can often produce more accurate models but may be less straightforward to interpret than MLR.
A crucial final step is model validation. The predictive ability of the model is assessed using statistical metrics like the coefficient of determination (R²) for the training set and, more importantly, the cross-validated R² (Q²) and the R² for an external test set (R²_pred). mdpi.comnih.gov A high Q² value (typically > 0.6) indicates a robust and predictive model. nih.gov The final validated model can then be used to predict the activity of new piperidine carboxylic acid derivatives, guiding the design of more potent compounds.
Table 3: Example of a Hypothetical QSAR Model Equation and its Validation Statistics
| Parameter | Value / Equation |
|---|---|
| Model Equation | pIC₅₀ = 5.45 + 0.45logP - 1.21SASA_polar + 0.08*MR |
| R² (Training Set) | 0.88 |
| Q² (Leave-one-out) | 0.75 |
| R² (External Test Set) | 0.82 |
| Root Mean Square Error (RMSE) | 0.25 |
Structure Activity Relationship Sar Studies of 2 3 Methylpiperidin 4 Yl Acetic Acid and Its Analogues Theoretical Perspective
Systematic Structural Modifications around the Piperidine (B6355638) Ring
The piperidine scaffold is a prevalent core in many pharmaceuticals, and its conformational flexibility is a key determinant of biological activity. researchgate.netthieme-connect.com Modifications to this ring system can significantly alter the compound's properties.
The nitrogen atom of the piperidine ring is a critical site for modification. The nature of the substituent on this nitrogen can profoundly influence the ring's conformation and its interaction with a target protein. In an unbound state, piperidine rings typically adopt a stable chair conformation. ed.ac.uk
N-substitution can impact this preference. For instance, bulky N-substituents like a tert-butoxycarbonyl (Boc) group can introduce allylic strain (A1,3-strain), which may alter the energetic preference for axial versus equatorial positions of other ring substituents. rsc.org In contrast, a smaller N-methyl group, as seen in 2-(1-methylpiperidin-4-yl)acetic acid, is less likely to cause significant conformational distortion compared to the unsubstituted parent compound. nih.gov
From an interaction perspective, an unsubstituted or N-methylated piperidine nitrogen is basic and likely to be protonated at physiological pH. This positive charge can form a crucial ionic bond or a charge-assisted hydrogen bond with an acidic amino acid residue, such as aspartic acid or glutamic acid, in a receptor's binding pocket. nih.govnih.gov Larger, non-polar N-substituents (e.g., N-benzyl) would diminish this basicity but could introduce favorable van der Waals or hydrophobic interactions with non-polar regions of the binding site. rsc.orgpocketdentistry.com
Table 1: Theoretical Impact of N-Substitution on Piperidine Ring Properties
| N-Substituent | Expected Conformational Influence | Predicted Interaction Type |
| -H | Minimal strain, favors standard chair conformation. | Protonated form enables strong ionic/H-bond interactions. |
| -Methyl | Low steric hindrance, maintains chair conformation. | Protonated form enables strong ionic/H-bond interactions. |
| -Benzyl | Moderate steric bulk, may influence substituent orientation. | Introduces hydrophobic and potential π-π/cation-π interactions. |
| -Boc | High steric bulk, can introduce A1,3 strain, potentially favoring twist-boat conformations or altering substituent preferences. rsc.org | Carbonyl group can act as an H-bond acceptor. |
The stereochemistry of the methyl group at the C3 position relative to the acetic acid group at C4 is a pivotal factor in defining the molecule's three-dimensional shape. The two primary diastereomers would be cis and trans. In a chair conformation, these diastereomers will position the methyl and acetic acid groups in different spatial arrangements.
For the trans isomer, the most stable conformation would likely place both the C3-methyl and the C4-acetic acid groups in equatorial positions to minimize steric clashes. This arrangement results in a more extended and less sterically hindered conformation.
For the cis isomer, a chair conformation would force one substituent into an axial position while the other is equatorial. If the larger acetic acid group occupies the equatorial position to minimize steric strain, the C3-methyl group would be forced into an axial orientation. This would introduce unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5, potentially raising the molecule's conformational energy or favoring a twist-boat conformation to alleviate this strain. rsc.org This stereochemical difference directly impacts the exit vector of the acetic acid side chain, influencing how it can be presented to a binding site.
Table 2: Predicted Conformational Effects of C3-Methyl Stereochemistry
| Diastereomer | Likely Substituent Orientation (in Chair Form) | Key Steric Considerations | Predicted Overall Shape |
| trans | C3-Methyl: EquatorialC4-CH₂COOH: Equatorial | Energetically favorable, minimal steric strain. | More extended, stable conformation. |
| cis | C3-Methyl: AxialC4-CH₂COOH: Equatorial | Unfavorable 1,3-diaxial interactions involving the methyl group. rsc.org | More compact, potentially higher energy conformation. |
Functionalization of the carboxylic acid group would fundamentally change its interaction profile.
Esterification (e.g., to a methyl ester) would remove the acidic proton, eliminating its ability to act as a hydrogen bond donor but retaining the carbonyl oxygen's ability to act as a hydrogen bond acceptor.
Amidation (e.g., to a primary amide) would replace the hydroxyl group with an amino group, introducing new hydrogen bond donor capabilities while also preserving a hydrogen bond acceptor site at the carbonyl oxygen.
Such modifications are a common strategy to probe the necessity of an acidic group for activity and to modulate physicochemical properties. drugdesign.org
Correlation of Structural Features with Predicted Molecular Interactions
The specific arrangement of functional groups in 3D space determines the types and strengths of non-covalent interactions the molecule can form with a biological target. These interactions are the basis of molecular recognition and binding affinity.
Hydrogen bonds are highly directional and critical for binding specificity. For 2-(3-methylpiperidin-4-yl)acetic acid, several key hydrogen bonding interactions can be predicted.
Piperidine Nitrogen: In its protonated state, the N-H group is a potent hydrogen bond donor, capable of interacting with negatively charged or polar residues like Asp, Glu, or the backbone carbonyl of a protein. nih.gov
Carboxylic Acid: This group is a versatile H-bond participant. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.gov This allows for potential bidentate interactions with residues like arginine or serine.
Computational models would predict that the stereochemical arrangement significantly impacts the geometry of these potential hydrogen bonds. For example, the distance and angle between the piperidine nitrogen and the carboxylic acid group will differ between the cis and trans isomers, which could be critical for simultaneously engaging two different points in a receptor site.
Piperidine Ring: The cyclohexane-like backbone of the piperidine ring provides a significant hydrophobic surface that can favorably interact with non-polar pockets in a receptor, lined with amino acids such as valine, leucine, isoleucine, and phenylalanine. nih.gov
C3-Methyl Group: The addition of the methyl group enhances local hydrophobicity compared to an unsubstituted piperidine. Its specific location, dictated by the stereochemistry, can probe small hydrophobic sub-pockets within the binding site.
N-Substituents: Non-polar N-substituents (e.g., benzyl) would dramatically increase the available surface for hydrophobic interactions.
Computational analysis would focus on the shape complementarity between the ligand and the receptor. The trans isomer, with its more extended equatorial substituents, would likely fit better into a longer, channel-like hydrophobic groove. The more compact cis isomer might be better suited for a more spherical or constricted pocket. The subtle interplay between achieving optimal hydrophobic contact and satisfying directional hydrogen bonds ultimately determines the molecule's binding orientation and affinity. acs.org
Theoretical Evaluation of Conformational Preferences and Their SAR Implications
The relative stereochemistry of the 3-methyl and 4-acetic acid substituents gives rise to cis and trans diastereomers. For each of these isomers, the piperidine ring can, in theory, exist in two rapidly equilibrating chair conformations. The preferred conformation for each isomer will be the one that minimizes steric strain, primarily through the adoption of equatorial positions for the bulky substituents to avoid unfavorable 1,3-diaxial interactions.
In the case of the trans isomer of this compound, the diequatorial conformer is overwhelmingly favored from a theoretical perspective. In this arrangement, both the methyl group and the acetic acid side chain reside in the plane of the ring, minimizing steric hindrance. The alternative diaxial conformation would introduce significant van der Waals strain, making it energetically unfavorable. Therefore, the SAR of the trans isomer is predominantly dictated by the presentation of the functional groups in a diequatorial arrangement.
For the cis isomer, the situation is more complex, as one substituent must adopt an axial orientation while the other is equatorial. The preferred chair conformation will be the one where the larger substituent occupies the equatorial position. The relative energetic cost of placing a methyl group versus an acetic acid group in an axial position will determine the conformational equilibrium. Generally, the group with the larger A-value (an empirical measure of the energetic preference for an equatorial position) will more strongly favor the equatorial position. The acetic acid group is bulkier than the methyl group, suggesting that the conformer with an equatorial acetic acid and an axial methyl group would be more stable. However, the presence of intramolecular hydrogen bonding in the axial acetic acid conformer could potentially stabilize it.
Computational studies on related 3,4-disubstituted piperidines have shown that the energy difference between cis and trans isomers can be significant, with the trans isomer often being the thermodynamically more stable product nih.gov. Density Functional Theory (DFT) calculations on similar systems suggest that the transition states leading to cis isomers can be lower in energy under kinetic control, but the trans isomers with diequatorial substituents represent the global energy minimum nih.gov.
The implications for SAR are profound. The different spatial orientations of the key functional groups (the basic nitrogen of the piperidine, the hydrophobic methyl group, and the hydrogen-bonding/charged acetic acid group) in the various conformers of the cis and trans isomers will result in distinct interactions with a biological target. A receptor or enzyme active site will likely exhibit a specific binding mode that preferentially accommodates one conformation over the others. For instance, a binding pocket with two adjacent hydrophobic and hydrophilic regions might favor the trans-diequatorial conformer, where the methyl and acetic acid groups are presented in a specific, relatively fixed distance and orientation. Conversely, a different binding site might have a topology that can only be complemented by one of the cis conformers.
The exploration of 3D fragment chemical space has underscored the importance of stereoisomerism in creating diverse molecular shapes from a single scaffold nih.gov. By extension, the conformational preferences of each diastereomer of this compound and its analogues are key to understanding their biological activity. A theoretical analysis, therefore, is crucial for guiding the design of analogues with optimized potency and selectivity.
Theoretical Conformational Analysis Data
The following table provides a theoretical representation of the conformational preferences for the cis and trans isomers of this compound. The relative energies are hypothetical and for illustrative purposes to demonstrate the principles of conformational analysis.
| Isomer | Conformer | 3-Methyl Position | 4-Acetic Acid Position | Predicted Relative Energy (kcal/mol) | Key SAR Implications |
| trans | I (Chair) | Equatorial | Equatorial | 0 (Most Stable) | Maximized distance between substituents; presents a specific vector for interactions. |
| trans | II (Chair) | Axial | Axial | High | Energetically unfavorable; unlikely to be biologically relevant. |
| cis | I (Chair) | Equatorial | Axial | Moderate | Potential for intramolecular interactions; presents a different pharmacophore shape. |
| cis | II (Chair) | Axial | Equatorial | Low to Moderate | Generally more stable than cis-I; presents a distinct spatial arrangement from the trans isomer. |
| trans/cis | Twist-Boat | - | - | High | Generally a transition state between chair forms; less likely to be the bioactive conformation. |
2 3 Methylpiperidin 4 Yl Acetic Acid As a Synthetic Intermediate in Complex Molecule Synthesis
Utilization in the Construction of Nitrogen-Containing Heterocycles
The development of synthetic routes to nitrogen-containing heterocycles is a cornerstone of medicinal and industrial chemistry. manchester.ac.uk 2-(3-Methylpiperidin-4-YL)acetic acid and its analogues are valuable starting materials for the synthesis of more complex heterocyclic systems, particularly spiro-compounds where two rings share a single atom.
For instance, derivatives of piperidin-4-yl-acetic acid can be used to create spiro-bicyclic nuclei. One patented method describes the synthesis of spiro compounds by first protecting the piperidine (B6355638) nitrogen, followed by a condensation reaction. google.com This approach highlights the utility of the piperidinyl acetic acid framework in generating complex, multi-ring systems that are of interest in drug discovery. The general strategy often involves leveraging the existing piperidine ring as a scaffold upon which to construct a second, fused or spirocyclic, ring system.
A general approach to such syntheses is outlined in the table below, using a representative analogue:
| Starting Material | Reagent(s) | Product Type | Reference |
| N-protected piperidin-4-one | KCN, (NH4)2CO3 | Spirohydantoin | google.com |
| 4-piperidone | TMSCN | Cyanohydrin intermediate for spiro-fused carbamates | google.com |
These examples, while not using this compound directly, illustrate the chemical potential of the core structure for the elaboration into more complex heterocyclic frameworks. The acetic acid side chain can be further modified or can participate in cyclization reactions to form the second ring of a spiro-compound.
Role in the Synthesis of Piperidine Alkaloid Analogues
Piperidine alkaloids are a diverse class of natural products known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
While direct examples of the use of this compound in the total synthesis of piperidine alkaloids are not prevalent in the literature, its structure makes it an ideal building block for creating analogues. The synthesis of complex alkaloids often involves the piecing together of smaller, functionalized heterocyclic fragments. The 3-methylpiperidine-4-yl acetic acid structure provides a pre-formed, substituted piperidine ring that can be incorporated into a larger alkaloid framework.
For example, the synthesis of tetracyclic bis-piperidine alkaloids, which feature two piperidine units linked by macrocyclic rings, relies on the dimerization of substituted piperidine precursors. google.com The general structure of these alkaloids, with a central bis-piperidine core, underscores the importance of piperidine-based building blocks in their synthesis. google.com The acetic acid side chain of this compound could be readily converted into other functional groups, such as amides or esters, to serve as a handle for connecting to other parts of a complex alkaloid structure.
Incorporation into Advanced Pharmaceutical Scaffolds (Precursor to Active Moieties)
One of the most significant applications of this compound and its analogues is as a precursor in the synthesis of advanced pharmaceutical scaffolds. The piperidine-4-acetic acid moiety is found in a number of investigational and approved drugs, where it often serves as a key structural element for binding to biological targets.
The synthesis of soluble epoxide hydrolase (sEH) inhibitors, for example, has utilized 2-[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid as a key intermediate. ub.edu In this context, the piperidine nitrogen is protected to allow for selective reaction at the carboxylic acid group, which is coupled with other molecular fragments to build the final inhibitor. ub.edu
Similarly, in the development of ADAMTS7 inhibitors, (R)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has been employed as a starting material. nih.gov The synthesis involved the conjugation of the amino group with a sulfonyl chloride, followed by further modifications. nih.gov This demonstrates how the piperidinyl acetic acid scaffold can be functionalized at multiple positions to create complex molecules with specific biological activities.
The following table summarizes the use of piperidin-4-yl-acetic acid derivatives as precursors in the synthesis of pharmaceutical scaffolds:
| Precursor | Target Scaffold/Drug Class | Synthetic Step | Reference |
| 2-[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | Soluble epoxide hydrolase (sEH) inhibitors | Amide coupling with polycyclic amines | ub.edu |
| (R)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | ADAMTS7 inhibitors | Sulfonamide formation | nih.gov |
| Piperidin-4-yl-acetic acid | CCR5 antagonists | Not specified | google.com |
These examples underscore the value of the piperidin-4-yl-acetic acid scaffold as a versatile building block in medicinal chemistry, enabling the synthesis of complex and biologically active molecules.
Applications in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. These reactions are highly efficient and atom-economical.
While specific examples of the use of this compound in MCRs or cascade reactions are not widely reported, its structure suggests potential applications in such transformations. The presence of a nucleophilic secondary amine, a carboxylic acid, and C-H bonds that can be functionalized makes it a candidate for a variety of one-pot reactions.
For instance, the piperidine nitrogen could act as the amine component in a Ugi or Passerini multi-component reaction. The carboxylic acid could be used in a sequence where it first reacts to form an intermediate that then undergoes further transformation.
The development of cascade reactions often relies on the strategic placement of functional groups that can react sequentially. A molecule like this compound could be derivatized to include other reactive sites, which could then participate in a planned cascade to rapidly build molecular complexity. For example, a Pictet-Spengler type reaction, which is a key step in the synthesis of many indole (B1671886) alkaloids, involves the condensation of a tryptamine (B22526) with an aldehyde or ketone followed by cyclization. manchester.ac.uk While not a direct application, one could envision a scenario where the acetic acid side chain of the title compound is converted to an appropriate functional group to participate in a similar cascade.
Future Research Directions and Unexplored Avenues for 2 3 Methylpiperidin 4 Yl Acetic Acid
Investigation of Novel Synthetic Methodologies for Enantiopure Forms
The biological activity of chiral molecules is often dependent on their specific stereochemistry. 2-(3-Methylpiperidin-4-YL)acetic acid possesses two chiral centers at the C3 and C4 positions of the piperidine (B6355638) ring, meaning it can exist as four possible stereoisomers. The development of synthetic methods that provide precise control over this stereochemistry is crucial for isolating and evaluating the biological activity of each individual enantiopure form.
Current synthetic routes to substituted piperidines can be lengthy and may not offer adequate stereocontrol. nih.gov Future research should focus on asymmetric catalysis, which offers an efficient pathway to enantiomerically enriched compounds. nih.gov Methodologies such as rhodium-catalyzed asymmetric reductive Heck reactions, which have been successfully applied to create 3-substituted tetrahydropyridines from boronic acids, represent a promising strategy. nih.govorganic-chemistry.org This approach could be adapted to introduce the acetic acid side chain or a precursor with high enantioselectivity.
Furthermore, domino reactions, which involve multiple bond-forming events in a single step, could provide a more atom-economical and efficient synthesis. researchgate.net Biocatalytic methods, utilizing enzymes for selective reactions like carbon-hydrogen oxidation, are also emerging as powerful tools for creating complex 3D molecules and could be explored to install functionality with high stereospecificity. news-medical.net
| Methodology | Key Features | Potential Application | Reference |
|---|---|---|---|
| Rhodium-Catalyzed Asymmetric Carbometalation | High yield and excellent enantioselectivity for 3-substituted piperidines. | Cross-coupling of a pyridine (B92270) precursor with a boronic acid derivative to set the C4 stereocenter. | nih.gov |
| Domino Reactions (e.g., Ireland-Claisen rearrangement/Michael addition) | Forms multiple bonds in one pot, increasing efficiency and controlling stereochemistry. | Construction of the substituted piperidine ring from acyclic precursors with defined stereocenters. | researchgate.net |
| Biocatalytic C-H Oxidation | Enzyme-driven, highly selective functionalization of specific C-H bonds. | Introduction of hydroxyl groups that can be further elaborated to the desired acetic acid side chain. | news-medical.net |
| Palladium-Catalyzed Cascade Reactions | Stereoselective hydrogenation of pyridine precursors to form highly substituted piperidines. | Reduction of a suitably substituted pyridine to generate the desired cis/trans relationship between the methyl and acetic acid groups. | nih.gov |
Advanced Computational Studies for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, accelerating drug discovery and development. steeronresearch.comnih.gov For this compound, advanced computational studies can offer profound insights into its structural, electronic, and pharmacokinetic properties before extensive laboratory work is undertaken.
Density Functional Theory (DFT) calculations can be employed to determine the stable conformations of the different stereoisomers and to analyze their electronic properties, such as electrostatic potential surfaces and frontier molecular orbitals. researchgate.netresearchgate.net This information is vital for understanding how the molecule might interact with biological targets. mdpi.com Molecular dynamics simulations can further elucidate the behavior of the compound in a biological environment, providing insights into its flexibility and interactions with water. steeronresearch.com
To guide future drug discovery efforts, in silico methods like molecular docking could be used to screen the compound against libraries of known protein structures to identify potential biological targets. nih.govnih.gov Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development, helping to identify potential liabilities and guide the design of improved analogs. steeronresearch.comjneonatalsurg.com
| Computational Method | Objective | Expected Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate optimized geometry, vibrational frequencies, and electronic properties. | Understanding of molecular stability, reactivity, and spectroscopic signatures. | researchgate.netresearchgate.net |
| Molecular Docking | Screen against known biological targets to identify potential binding interactions. | Hypothesis generation for the compound's mechanism of action and potential therapeutic applications. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule in a biological environment (e.g., water). | Insight into conformational flexibility and interactions with the surrounding medium. | steeronresearch.com |
| ADMET Prediction | Predict pharmacokinetic and toxicity profiles in silico. | Early identification of potential drug-likeness issues to guide analog design. | jneonatalsurg.com |
Exploration of Additional Derivatization Strategies for Functional Diversification
The functional diversification of a lead compound through chemical derivatization is a cornerstone of medicinal chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR). nih.gov this compound features two key functional handles amenable to modification: the secondary amine of the piperidine ring and the carboxylic acid group.
The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, or more complex heterocycles like oxadiazoles. nih.govmdpi.com Such modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. nih.gov Derivatization reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to create derivatives suitable for sensitive analytical detection. shimadzu.com
The secondary amine in the piperidine ring provides another site for modification. N-alkylation or N-acylation could be used to introduce various substituents, which may influence the molecule's interaction with biological targets or alter its pharmacokinetic properties. psu.edu Beyond these classical approaches, late-stage functionalization (LSF) offers a modern strategy for directly modifying the C-H bonds of the core structure, enabling the synthesis of analogs that would be difficult to access through traditional methods. nih.govnih.gov This could allow for the introduction of new functional groups at various positions on the piperidine ring, rapidly expanding the chemical space around the core scaffold.
| Functional Group | Reaction Type | Potential New Functional Groups | Purpose | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Methyl, ethyl, or benzyl (B1604629) esters | Modify polarity and cell permeability. | psu.edu |
| Carboxylic Acid | Amidation | Primary, secondary, or tertiary amides | Introduce new hydrogen bond donors/acceptors; alter solubility. | nih.gov |
| Secondary Amine | N-Alkylation | N-methyl, N-benzyl groups | Modulate basicity and steric profile. | psu.edu |
| Secondary Amine | N-Acylation | N-acetyl, N-benzoyl groups | Remove basicity; introduce new interaction points. | psu.edu |
| Ring C-H Bonds | Late-Stage Functionalization | Hydroxyl, fluoro, or aryl groups | Explore novel regions of chemical space for improved activity or properties. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
